molecular formula C15H16N10 B6453273 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine CAS No. 2549027-92-9

7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine

Cat. No.: B6453273
CAS No.: 2549027-92-9
M. Wt: 336.36 g/mol
InChI Key: KTTCTKKYHOMZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine is a heterocyclic compound featuring a purine core substituted with a methyl group at the 7-position and a piperazine-linked [1,2,4]triazolo[4,3-b]pyridazine moiety at the 6-position.

Properties

IUPAC Name

7-methyl-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-22-9-18-14-13(22)15(17-8-16-14)24-6-4-23(5-7-24)12-3-2-11-20-19-10-25(11)21-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTCTKKYHOMZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This compound's structure includes a triazolo-pyridazine moiety linked to a piperazine group, suggesting diverse pharmacological properties. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N7C_{14}H_{17}N_7 with a molecular weight of approximately 283.34 g/mol. The compound features a bicyclic structure consisting of purine and triazolo-pyridazine rings that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly mitogen-activated protein kinases (MAPKs), which are crucial for cellular growth and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial protein synthesis by binding to ribosomal subunits.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, potentially inducing apoptosis through interactions with key signaling pathways.

Biological Activity Overview

A summary of the biological activities observed in various studies is presented in the following table:

Activity TypeObserved EffectReference
CytotoxicitySignificant inhibition of cancer cell lines (e.g., MCF-7)
AntimicrobialInhibition of bacterial growth
Anti-inflammatorySuppression of COX enzymes

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxic Effects : In vitro studies showed that the compound exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value lower than that of standard chemotherapeutics like cisplatin. This suggests potential for development as an anticancer agent .
  • Antimicrobial Studies : Research indicated that the compound displayed significant antibacterial activity against a range of pathogenic bacteria, outperforming some conventional antibiotics in specific assays .
  • Anti-inflammatory Activity : The compound was evaluated for its anti-inflammatory properties by assessing its ability to inhibit COX enzymes. Results indicated effective suppression comparable to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly affect efficacy:

Compound VariantStructural ModificationsBiological Activity
Base CompoundOriginal structureSignificant cytotoxicity
Methyl SubstitutedMethyl group at different positionsVariations in enzyme inhibition
Halogenated VariantsIntroduction of halogen atomsEnhanced antimicrobial properties

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including those similar to 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine, in anticancer therapies. For instance, compounds containing the triazole scaffold have demonstrated antiproliferative effects against various cancer cell lines. One study indicated that derivatives of triazolo-pyridazine exhibited significant activity against colon cancer cell lines (HCT-116 and HT-29), with mechanisms involving apoptosis induction through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
RB7HT-298.18Apoptosis via mitochondrial pathway

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders such as Huntington's disease. Triazolo-pyridazine derivatives have been shown to modulate Janus kinase (JAK) pathways, which are implicated in the pathophysiology of several neurodegenerative diseases. The ability to influence these pathways positions the compound as a candidate for further research in neuropharmacology .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of triazole-based compounds. Some studies suggest that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. The exact mechanisms are still under investigation but may involve interference with bacterial DNA synthesis or cell wall integrity .

Cardiovascular Applications

There is emerging evidence that compounds similar to this compound may possess cardioprotective properties. Preliminary studies suggest that these compounds can modulate adenosine receptors, which play a crucial role in cardiovascular health and disease management .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazolo-pyridazine derivatives demonstrated their effectiveness against HT-29 colon cancer cells. The lead compound exhibited an IC50 value of 8.18 µM and was found to induce apoptosis by up-regulating pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl2 .

Case Study 2: Neurological Modulation

In another investigation focused on Huntington's disease models, triazolo-pyridazine derivatives were shown to inhibit JAK pathways effectively. This inhibition correlated with reduced neuroinflammation and improved motor function in animal models, suggesting therapeutic potential for neurodegenerative conditions .

Comparison with Similar Compounds

Purine vs. Pyrazolopyrimidine Derivatives

  • Target Compound : Purine core with triazolopyridazine-piperazine substitution.
  • Analog : Pyrazolo[3,4-d]pyrimidines (e.g., compounds in ) lack the triazolo-pyridazine moiety but share nitrogen-rich heterocycles. These analogs are often explored as kinase inhibitors due to their ATP-binding site mimicry .
  • Key Difference : The triazolopyridazine group in the target compound may enhance π-π stacking interactions in protein binding compared to simpler pyrazolopyrimidines.

Triazolopyridazine vs. Triazolopyridine Derivatives

  • Target Compound : [1,2,4]Triazolo[4,3-b]pyridazine fused ring.
  • Analog : [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one () replaces pyridazine with pyridine, reducing electron-deficient character. This alters solubility and binding affinity in targets like serotonin receptors .

Piperazine-Linked Substituents

Piperazine vs. Piperidine Derivatives

  • Target Compound : Piperazine linker provides two nitrogen centers for hydrogen bonding.

Substituted Piperazines

  • Target Compound : Unsubstituted piperazine.
  • Analog : 4-Methylpiperazine or 4-ethylpiperazine derivatives () introduce steric hindrance, which may modulate selectivity for G-protein-coupled receptors (GPCRs) or epigenetic regulators .

Pharmacological Profiles of Structural Analogs

Compound Class Target/Activity Key Structural Feature Reference
AZD5153 (Triazolopyridazine) Bromodomain and extraterminal (BET) inhibition Piperazine-linked triazolopyridazine
Pyrazolo[3,4-d]pyrimidines Kinase inhibition (e.g., CDK, EGFR) Pyrazole fused to pyrimidine
3-Chlorophenylpiperazine derivatives Serotonin receptor modulation Chlorophenyl substitution on piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.